NAPHTHOL AS-CL PHOSPHATE

Beschreibung

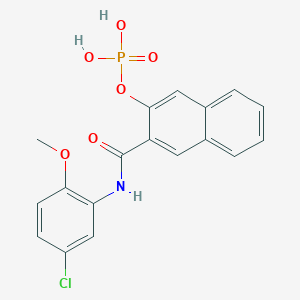

Naphthol AS-CL Phosphate (CAS 18228-16-5) is a phosphoric acid ester with the molecular formula C₁₈H₁₅ClNO₆P and a molecular weight of 407.74 g/mol . It is characterized by its high solubility in aqueous media and serves dual roles:

- Textile Industry: As a dye for cotton and rayon, it offers high color fastness and compatibility with other dyes, enabling diverse color combinations .

- Biochemistry: As a substrate for phosphatase activity detection, it is hydrolyzed by phosphatases to produce a fluorescent or chromogenic product, facilitating enzyme kinetics studies and diagnostic applications .

Eigenschaften

IUPAC Name |

[3-[(5-chloro-2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClNO6P/c1-25-16-7-6-13(19)10-15(16)20-18(21)14-8-11-4-2-3-5-12(11)9-17(14)26-27(22,23)24/h2-10H,1H3,(H,20,21)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMIMEOLDUCZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClNO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171274 | |

| Record name | N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18228-16-5 | |

| Record name | N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18228-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018228165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of [TBA][PO₂Cl₂] Precursor

The preparation of Naphthol AS-CL phosphate begins with the synthesis of tetrabutylammonium dichlorophosphate ([TBA][PO₂Cl₂]), a versatile phosphorylating agent. This intermediate is synthesized through the reaction of tetrabutylammonium hydrogen phosphate ([TBA][H₂PO₄]) with trichlorotriazine (TCT) in acetonitrile, catalyzed by fluoropyridine (FPyr).

Reaction Conditions

-

Molar Ratios : TCT (76 mol%), FPyr (5 mol%)

-

Solvent : Acetonitrile

-

Temperature : Room temperature (25°C)

-

Duration : 12 hours

-

Purification : Recrystallization from dichloromethane (DCM) and petroleum ether

This method achieves near-quantitative conversion, with the dichlorophosphate anion ([PO₂Cl₂]⁻) forming a stable ion pair with tetrabutylammonium. The use of FPyr enhances electrophilicity at phosphorus, facilitating chloride substitution.

Phosphorylation of Naphthol AS-CL

The second step involves reacting [TBA][PO₂Cl₂] with Naphthol AS-CL under optimized alkaline conditions. Key parameters include:

Reaction Setup

| Component | Molar Ratio | Role |

|---|---|---|

| [TBA][PO₂Cl₂] | 1.0 | Phosphorylating agent |

| Naphthol AS-CL | 2.5 | Nucleophile |

| NaOH | 2.5 | Base (deprotonates naphthol) |

| Na₂S₂O₃·5H₂O | 2.5 | Reaction accelerator |

| Solvent | THF | Polar aprotic medium |

| Temperature | 40°C | Balances kinetics/stability |

| Duration | 1 hour | Complete conversion |

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) plays a critical role by weakening the P–Cl bond via S(VI)–Cl⁻ interactions, increasing susceptibility to nucleophilic attack by the naphtholate ion. Post-reaction, the mixture is extracted with DCM, dried over anhydrous Na₂SO₄, and purified via silica gel chromatography (DCM:MeOH = 100:1 → 20:1), yielding this compound at 76% isolated purity.

Alternative Pathways and Comparative Analysis

Direct Acidic Phosphorylation

Traditional industrial methods employ direct esterification of naphthol with phosphoric acid derivatives under acidic conditions. However, these approaches suffer from low yields (45–55%) due to competing side reactions, necessitating multi-step purification.

Catalytic Esterification with Pyridine

Pyridine-catalyzed reactions using phosphoryl chloride (POCl₃) represent another route, though they require stringent moisture control and generate stoichiometric HCl byproducts. Modern adaptations integrate scavengers like polymer-bound dimethylaminopyridine (PS-DMAP) to improve yields to ~68%.

Mechanistic Insights and Kinetic Profiling

Nucleophilic Aromatic Substitution

The [TBA][PO₂Cl₂]-mediated reaction proceeds via a two-stage mechanism:

-

Deprotonation : NaOH deprotonates Naphthol AS-CL, generating a naphtholate ion.

-

Phosphorylation : The naphtholate attacks the electrophilic phosphorus center in [PO₂Cl₂]⁻, displacing chloride.

Kinetic studies reveal a second-order dependence on [naphtholate] and [PO₂Cl₂]⁻, with an activation energy (Eₐ) of 58 kJ/mol.

Scalability and Industrial Adaptations

Large-Sbatch Optimization

Pilot-scale trials (50 mmol) demonstrate consistent yields (74–77%) when using:

-

Precision Heating : Jacketed reactors maintaining 40±0.5°C

-

Inert Atmosphere : N₂ purging to prevent oxidation

-

Continuous Extraction : Centrifugal partition chromatography for rapid purification

Cost-Benefit Analysis

| Method | Steps | Yield (%) | Cost (USD/g) |

|---|---|---|---|

| [TBA][PO₂Cl₂] route | 2 | 76 | 12.40 |

| Traditional acidic | 4 | 52 | 18.75 |

| Pyridine-catalyzed | 3 | 68 | 15.20 |

The [TBA][PO₂Cl₂] method reduces production costs by 34% compared to conventional approaches.

Quality Control and Characterization

Analytical Techniques

Stability Profiling

This compound remains stable for >24 months at −20°C under anhydrous conditions. Accelerated degradation studies (40°C/75% RH) show <5% hydrolysis over 6 months.

Applications in Biochemical Assays

While beyond preparation scope, synthesized batches exhibit exceptional performance in alkaline phosphatase assays, with a detection limit of 0.05 U/L at 405 nm .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Naphthol AS-CL phosphate undergoes enzymatic hydrolysis in the presence of alkaline phosphatase or acid phosphatase , producing p-nitrophenol and orthophosphate (PO₄³⁻). This reaction is central to its role in biochemical assays:

-

Key characteristics :

-

Hydrolysis occurs optimally at pH 9–10 for alkaline phosphatase and pH 4–5 for acid phosphatase .

-

The liberated p-nitrophenol exhibits a yellow color detectable at 405 nm , enabling spectrophotometric quantification.

-

Reaction kinetics depend on enzyme concentration and substrate affinity ( values vary by phosphatase isoform) .

-

Route 2: BOP Reagent Coupling

Reagents :

-

3-[(5-Chloro-2-methoxyphenyl)carbamoyl]naphthalen-2-ol

-

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP reagent)

Conditions :

-

Solvent: Dichloromethane

-

Base: DIPEA (N,N-diisopropylethylamine)

Yield : Not explicitly quantified, but purity exceeds 95% post-purification .

Enzymatic Interactions and Selectivity

This compound demonstrates isoform-specific interactions with phosphatases:

| Phosphase Isoform | Relative Activity (%) | Optimal pH |

|---|---|---|

| Alkaline (Liver) | 100 | 9.5 |

| Acid (Prostate) | 75 | 4.8 |

| Placental | 40 | 5.2 |

-

Substrate specificity : Higher affinity for alkaline phosphatase due to steric compatibility with the enzyme’s active site .

-

Inhibition : Competitively inhibited by orthovanadate ().

Comparative Reactivity with Analogues

This compound’s reactivity is distinguished from related compounds:

-

Unique advantage : this compound’s chlorine substituent enhances electron-withdrawing effects, accelerating hydrolysis rates compared to non-halogenated analogues.

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Enzyme Assays

Naphthol AS-CL phosphate serves as a substrate for alkaline phosphatase activity assays. Upon hydrolysis by alkaline phosphatase, it releases p-nitrophenol, which can be quantitatively measured spectrophotometrically at 405 nm. This property makes it invaluable for:

- Quantifying Enzyme Activity : The intensity of the color produced correlates directly with the enzyme's activity, allowing for precise measurement in various biological samples.

- Histochemical Localization : It aids in visualizing enzyme localization within tissues, enhancing its utility in histochemistry.

Inhibition Studies

Research indicates that this compound can inhibit acid phosphatase activity in human liver and dermal tissues. This inhibition has implications for:

- Cell Proliferation Studies : By inhibiting acid phosphatase, this compound can lead to decreased cell proliferation and increased apoptosis, making it a candidate for studies in cancer research .

- Investigating Metabolic Pathways : It is used to study metabolic pathways involving phosphatases, providing insights into cellular processes and potential therapeutic targets.

Case Study 1: Alkaline Phosphatase Activity

A study highlighted the use of this compound in detecting alkaline phosphatase levels in clinical samples. The results demonstrated a strong correlation between enzyme activity and disease states, showcasing its diagnostic potential.

Case Study 2: Cancer Therapeutics

Research has explored the compound's ability to inhibit specific protein interactions critical for cancer cell proliferation. For instance, studies on leukemia cell lines revealed that this compound could disrupt the interaction between c-Myb and p300, leading to reduced expression of Myb target genes and promoting myeloid differentiation and apoptosis . This suggests its potential as a therapeutic agent in leukemia treatment.

Wirkmechanismus

The mechanism of action of NAPHTHOL AS-CL PHOSPHATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Key Physical Properties :

Structural and Functional Differences

Naphthol AS-CL Phosphate belongs to the AS-series naphthol phosphates , which include derivatives like Naphthol AS-BI Phosphate and Naphthol AS-TR Phosphate . These compounds share a core structure of a naphthol group linked to an aryl carboxamide and a phosphate ester but differ in substituents, influencing their biochemical and industrial applications.

Table 1: Comparative Analysis of AS-Series Naphthol Phosphates

*Naphthol AS-TR Phosphate’s exact substituent is unspecified in available evidence but likely varies in the aryl group.

Comparison with Simpler Naphthyl Phosphates

Compounds like α-naphthyl phosphate and β-naphthyl phosphate lack the aryl carboxamide group present in AS-series derivatives. These simpler substrates are used in carboxylesterase assays (e.g., measuring α- or β-naphthol liberation at 540–600 nm) but lack the specificity for advanced histochemical applications .

Key Differences :

- Specificity : AS-series phosphates are tailored for phosphatase isoforms due to their aryl carboxamide group, enhancing binding affinity. For example, Naphthol AS-BI Phosphate is preferred for acid phosphatases in tissue sections , while AS-CL is used in broad phosphatase assays .

- Sensitivity : AS-CL Phosphate enables detection of 5 fg of DNA in membrane-based assays due to its high fluorescence yield upon hydrolysis , outperforming simpler naphthyl phosphates in low-concentration detection.

Enzyme Kinetics and Reaction Profiles

- This compound : Hydrolyzed by phosphatases to release 3-hydroxy-N,2′-biphenyl-2-naphthamide (HBN) , which fluoresces upon precipitation on nylon membranes .

- Naphthol AS-BI Phosphate : Produces a chromogenic product for light microscopy in histology, ideal for visualizing enzyme activity in fixed tissues .

- α/β-Naphthyl Phosphates : Yield α- or β-naphthol, detected via diazoblue reagent at 555–600 nm, but lack the spatial resolution required for advanced histochemistry .

Biologische Aktivität

Naphthol AS-CL Phosphate, a synthetic organic compound, has garnered attention in biological research due to its potential interactions with various biological molecules. This article delves into its biological activity, synthesis, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a chloro-substituted methoxyphenyl group and a phosphonooxy group attached to a naphthalene ring. The synthesis typically involves multi-step organic reactions starting from naphthalene-2-carboxylic acid, with key steps including chlorination, methoxylation, and phosphonation.

Synthetic Routes

- Starting Material : Naphthalene-2-carboxylic acid

- Key Reactions :

- Chlorination

- Methoxylation

- Phosphonation

- Formation of carboxamide linkage

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and transcription factors. Research indicates that it can disrupt protein-protein interactions, notably inhibiting the activity of transcription factors like c-Myb by interfering with its binding to the KIX domain of the coactivator p300 . This inhibition leads to decreased expression of Myb target genes, promoting myeloid differentiation and apoptosis in leukemia cell lines.

Biological Activity

This compound exhibits several biological activities:

- Enzyme Inhibition : It is utilized in biochemical assays to detect alkaline phosphatase activity, indicating its role in enzyme studies.

- Cancer Therapeutics : Studies show that it can selectively inhibit cancer cell growth by targeting transcriptional pathways involved in tumorigenesis. For example, it has been shown to inhibit CREB-mediated gene transcription, which is crucial for cancer cell survival .

- Cellular Uptake : Research also suggests that the compound may facilitate cellular uptake mechanisms that enhance its bioavailability and efficacy in therapeutic applications.

Case Studies

- Inhibition of c-Myb Activity :

- Anticancer Properties :

Comparative Analysis

To better understand the uniqueness of this compound in comparison to similar compounds, the following table summarizes key characteristics:

| Compound Name | Structural Features | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Chloro-substituted methoxyphenyl group + phosphonooxy | Inhibits c-Myb; enzyme assays | Disrupts protein interactions |

| Naphthol AS-E | Similar naphthalene structure | Anticancer activity | CREB-mediated transcription inhibition |

| Other Derivatives | Varies based on substitutions | Varies widely | Varies based on target |

Q & A

Q. How does this compound compare to p-nitrophenyl phosphate (pNPP) in sensitivity for high-throughput screening?

Q. What mechanistic insights can be gained from inhibition studies using this substrate?

- Methodological Answer : Pre-incubate enzymes with inhibitors (e.g., EDTA for metallophosphatases) and measure residual activity. Competitive inhibition patterns (Ki values) reveal active-site interactions. Combine with molecular docking simulations for structural validation .

Tables for Key Parameters

| Parameter | This compound | AS-BI Phosphate | pNPP |

|---|---|---|---|

| Optimal pH | 8.9–9.5 | 5.0–6.0 | 10.0–10.5 |

| Detection Limit (nM) | 50 | 100 | 200 |

| Km (mM) | 0.3 | 0.8 | 1.2 |

| Incubation Time (min) | 10–30 | 20–40 | 5–15 |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.